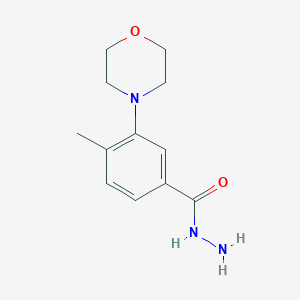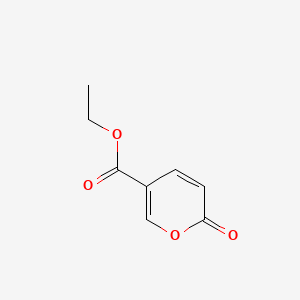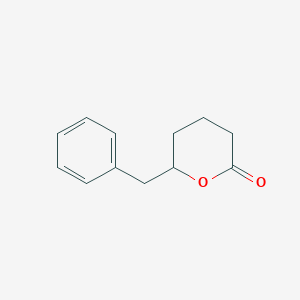
6-Benzyltetrahydro-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Benzyltetrahydro-2H-pyran-2-one is a chemical compound belonging to the class of tetrahydropyrans It is characterized by a benzyl group attached to the tetrahydropyran ring, which is a six-membered ring containing one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyltetrahydro-2H-pyran-2-one can be achieved through several methods. One common approach involves the cyclization of γ-hydroxy olefins using catalysts such as platinum or lanthanide triflates . Another method includes the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature . These reactions typically yield high stereoselectivity and good yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using eco-friendly catalysts and reaction conditions. For example, the use of room temperature ionic liquids (RTILs) and mild conditions can facilitate the production of this compound in an environmentally sustainable manner .
Analyse Chemischer Reaktionen
Types of Reactions
6-Benzyltetrahydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like Grignard reagents or organolithium compounds .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
6-Benzyltetrahydro-2H-pyran-2-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6-Benzyltetrahydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit fungal growth by disrupting metabolic pathways and inducing autophagy in fungal cells . The compound may also interact with enzymes and proteins, leading to changes in cellular processes and functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Pentyl-2H-pyran-2-one: Known for its antifungal properties and use in flavoring agents.
3-Ethyl-6-vinyltetrahydro-2H-pyran-2-one: Used in polymer synthesis and has a high CO2 content.
5,6-Dihydro-2H-pyran-2-ones: These compounds exhibit a wide range of biological activities, including antitumor and antimicrobial properties.
Uniqueness
6-Benzyltetrahydro-2H-pyran-2-one is unique due to its benzyl group, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
40564-46-3 |
|---|---|
Molekularformel |
C12H14O2 |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
6-benzyloxan-2-one |
InChI |
InChI=1S/C12H14O2/c13-12-8-4-7-11(14-12)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2 |
InChI-Schlüssel |
VZQPTDYLIIYDTH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC(=O)C1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



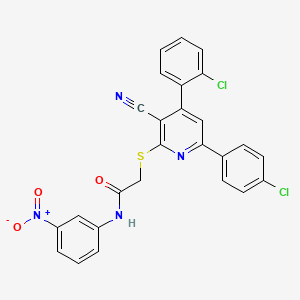

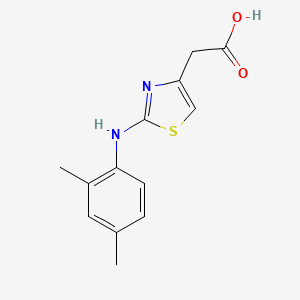

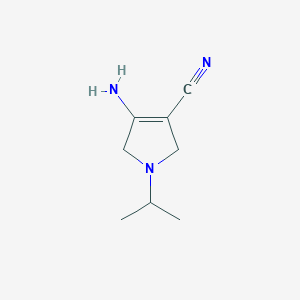

![2-(2-Methyl-5-nitrobenzylthio)-1H-benzo[d]imidazole](/img/structure/B15053684.png)

